molecular formula C20H18ClFN4O3S B11251191 N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11251191
M. Wt: 448.9 g/mol
InChI Key: KRCAPUPRBRIEKX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure. Let’s break it down:

  • The core structure consists of a 1,2,4-triazole ring fused with a 1,5-benzodioxepin ring.
  • The functional groups include a chloro group (Cl) and a fluorine group (F) attached to the phenyl ring.
  • The acetamide moiety contributes to its overall functionality.

Preparation Methods

Synthetic Routes

While specific synthetic routes for this compound may vary, here’s a general outline:

  • Construction of the Benzodioxepin Ring

    • Start with a suitable precursor containing the benzodioxepin scaffold.
    • Cyclization reactions, such as intramolecular ether formation, can yield the benzodioxepin ring.
  • Incorporation of the 1,2,4-Triazole Ring

    • Introduce the triazole ring using a suitable precursor.
    • Triazole formation can occur via cyclization reactions involving an azide and an alkyne.
  • Functionalization

    • Introduce the chloro and fluorine substituents using appropriate reagents.

Industrial Production

Industrial-scale production methods are proprietary and may involve multistep processes. Collaboration between organic chemists and process engineers ensures efficient and scalable synthesis.

Chemical Reactions Analysis

Reactivity

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of functional groups (e.g., carbonyls) may be relevant.

Common Reagents and Conditions

    Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).

    Fluorination: Fluorinating agents like Selectfluor or DAST.

    Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Major Products

  • The desired compound itself.
  • Byproducts from side reactions during synthesis.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Biological Studies: Explore its interactions with cellular targets.

    Materials Science: Assess its use in functional materials (e.g., sensors, catalysts).

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors).

    Pathways: Understand how it modulates cellular pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related structures (e.g., other benzodioxepins, triazoles).

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18ClFN4O3S/c1-26-19(12-3-6-16-17(9-12)29-8-2-7-28-16)24-25-20(26)30-11-18(27)23-13-4-5-15(22)14(21)10-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,23,27)

InChI Key

KRCAPUPRBRIEKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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